2,6-Dichloroterephthalic acid

CAS No.: 41906-38-1

Cat. No.: VC3978104

Molecular Formula: C8H4Cl2O4

Molecular Weight: 235.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41906-38-1 |

|---|---|

| Molecular Formula | C8H4Cl2O4 |

| Molecular Weight | 235.02 g/mol |

| IUPAC Name | 2,6-dichloroterephthalic acid |

| Standard InChI | InChI=1S/C8H4Cl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) |

| Standard InChI Key | LJUJMEBEACINIP-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(=O)O |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

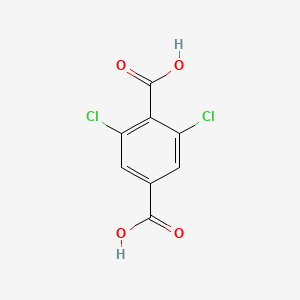

2,6-Dichloroterephthalic acid is a benzene derivative with chlorine atoms at the 2- and 6-positions and carboxylic acid groups at the 1- and 4-positions (Figure 1). Its systematic IUPAC name is 2,6-dichlorobenzene-1,4-dicarboxylic acid, and its SMILES notation is \text{OC(=O)C1=C(C(=O)O)C(Cl)=CC(Cl)=C1 . The compound’s planar aromatic structure and electron-withdrawing chlorine substituents influence its reactivity, solubility, and crystallinity.

Table 1: Fundamental physicochemical properties

Synthesis and Industrial Production

Halogenation of Terephthalic Acid

The primary synthesis route involves direct chlorination of terephthalic acid using reagents such as thionyl chloride () or chlorine gas () under controlled conditions. Reaction parameters (temperature: 50–80°C; solvent: chlorinated hydrocarbons) are optimized to favor 2,6-substitution over other isomers .

Key Reaction Steps:

-

Chlorination:

Catalysts like iron(III) chloride enhance regioselectivity .

-

Purification:

Crude product is recrystallized from ethanol/water mixtures to achieve >95% purity, verified via HPLC .

Alternative Pathways

| Supplier | Purity | Quantity | Price (USD) |

|---|---|---|---|

| TRC | 95% | 50 mg | 150 |

| USBiological | 95% | 250 mg | 460 |

| American Custom Chemicals | 95% | 5 mg | 505.6 |

| Medical Isotopes, Inc. | 95% | 50 mg | 650 |

The compound’s niche applications limit large-scale production, though demand persists in agrochemical and polymer research .

| GHS Code | Hazard Statement | Precautionary Measure |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H315 | Causes skin irritation | Wear gloves |

| H319 | Causes eye irritation | Use safety goggles |

| H335 | May cause respiratory irritation | Use fume hood |

Risk Mitigation

-

Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and sealed goggles are mandatory during handling .

-

Ventilation: Reactions should occur in fume hoods to prevent inhalation of vapors .

-

Waste Disposal: Neutralize residual acid with sodium bicarbonate before disposal in designated containers .

Applications and Industrial Relevance

Agrochemical Intermediates

As a metabolite of the fungicide zoxamide, 2,6-dichloroterephthalic acid is critical in environmental monitoring and residue analysis . Regulatory agencies mandate its quantification in soil and water samples to assess zoxamide degradation pathways.

Polymer Chemistry

The compound’s rigid aromatic structure and dual carboxylic acid groups make it a candidate for synthesizing high-performance polyesters and polyamides. These polymers exhibit enhanced thermal stability (>300°C) and mechanical strength compared to non-chlorinated analogs .

Analytical Reference Standards

High-purity 2,6-dichloroterephthalic acid serves as a calibration standard in HPLC and GC-MS methods, ensuring accuracy in quantifying chlorinated aromatics in complex matrices .

Comparative Analysis with Isomeric Derivatives

Structural and Functional Contrasts

While 2,5- and 2,6-dichloroterephthalic acids share a molecular formula, their substitution patterns lead to distinct properties:

Table 4: Isomer comparison

| Property | 2,6-Dichloro | 2,5-Dichloro |

|---|---|---|

| Melting point | 200–202°C | 240–242°C |

| Solubility in DMSO | High | Moderate |

| Hydrogen bonding | Intra-dimer carboxylic | Intermolecular Cl–O |

The 2,6-isomer’s symmetrical chlorine arrangement may enhance crystallinity, whereas the 2,5-isomer’s asymmetric structure fosters stronger intermolecular interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume